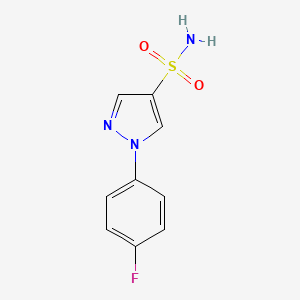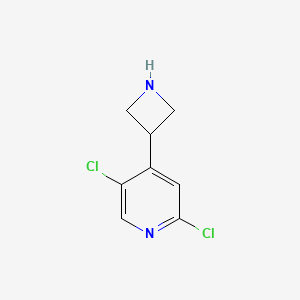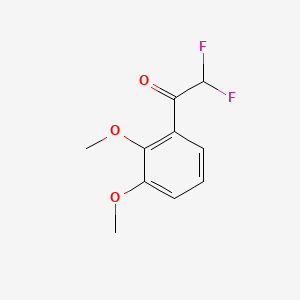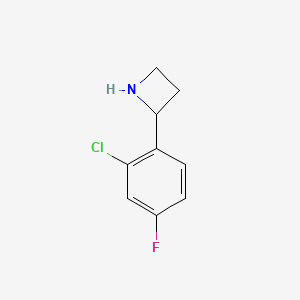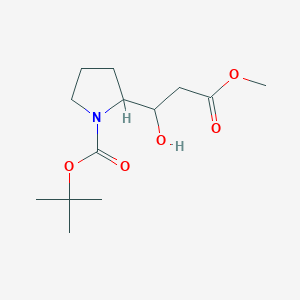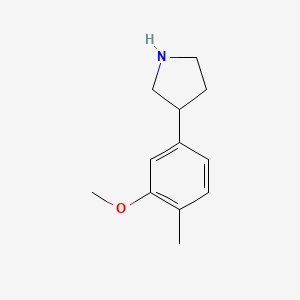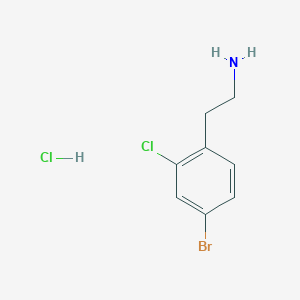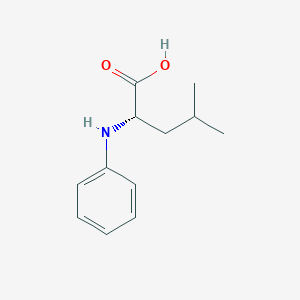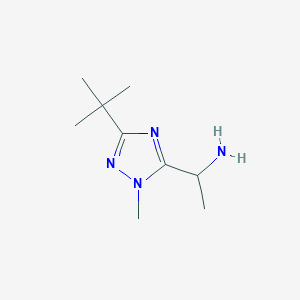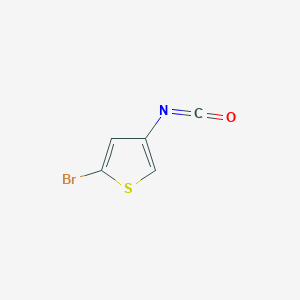
2-Bromo-4-isocyanatothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-isocyanatothiophene: (CAS No. 1373346-87-2) is a chemical compound with the molecular formula C5H2BrNOS. It belongs to the class of isocyanatothiophenes and contains a bromine atom and an isocyanate functional group. The compound’s linear structure formula is as follows:
C5H2BrNOS
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 2-Bromo-4-isocyanatothiophene involves introducing the isocyanate group onto the thiophene ring. While specific literature procedures may vary, a common synthetic route is through bromination of 2-isocyanatothiophene. The bromination can occur using bromine or a brominating agent.
Reaction Conditions: The reaction conditions for the bromination step typically involve a solvent (such as chloroform or dichloromethane) and a suitable brominating reagent (e.g., N-bromosuccinimide). The reaction is carried out under controlled temperature and light conditions.
Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it for specific applications.
Analyse Chemischer Reaktionen
Reactivity: 2-Bromo-4-isocyanatothiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, alcohols, or thiols).
Oxidation and Reduction Reactions: The thiophene ring can participate in redox processes.
Isocyanate Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Bromination: N-bromosuccinimide (NBS) in a solvent like chloroform.
Substitution: Various nucleophiles (e.g., amines, alcohols).
Reduction: Lithium aluminum hydride (LiAlH).
Isocyanate Reactions: Alcohols, amines, or other nucleophiles.
Major Products: The major products depend on the specific reaction conditions and the substituents introduced. For example, substitution with an amine could yield an amino-substituted derivative.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-isocyanatothiophene finds applications in:
Materials Chemistry: As a building block for functional materials.
Organic Synthesis: For creating novel compounds.
Surface Modification: In surface chemistry and coatings.
Wirkmechanismus
The exact mechanism of action for 2-Bromo-4-isocyanatothiophene’s effects is context-dependent. It may interact with specific molecular targets or participate in chemical reactions relevant to its applications.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, 2-Bromo-4-isocyanatothiophene’s uniqueness lies in its combination of bromine and isocyanate functionalities. Similar compounds include other isocyanatothiophenes and related heterocycles.
Remember that safety precautions should be followed when handling this compound . Its toxicological properties warrant careful handling and disposal.
Eigenschaften
Molekularformel |
C5H2BrNOS |
|---|---|
Molekulargewicht |
204.05 g/mol |
IUPAC-Name |
2-bromo-4-isocyanatothiophene |
InChI |
InChI=1S/C5H2BrNOS/c6-5-1-4(2-9-5)7-3-8/h1-2H |
InChI-Schlüssel |
LSFGUWGTVWQHCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1N=C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





